molecular formula C17H14N2O B497025 1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol CAS No. 780783-69-9

1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol

Cat. No. B497025
CAS RN: 780783-69-9
M. Wt: 262.3g/mol
InChI Key: BVERMWUKFFEASC-UHFFFAOYSA-N
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Description

“1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” is a chemical compound with the molecular formula C17H14N2O . It is a derivative of the tetracyclic natural compound ellipticine .


Synthesis Analysis

The synthesis of ellipticine and its derivatives, including “this compound”, has been a topic of interest among researchers due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in 1959 . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .


Molecular Structure Analysis

The structural architecture of “this compound” is composed of a carbazole moiety condensed to a pyridine ring . Compounds containing the carbazole skeleton have shown multifarious biological activities .

Scientific Research Applications

Coordination Chemistry and Properties

One significant area of application is in coordination chemistry, where compounds containing the carbazole moiety have been extensively studied. For example, research has summarized the preparation procedures, properties, and complex compounds of ligands related to carbazole, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011). This indicates a wide range of potential applications in materials science and biochemistry.

Optoelectronic Materials

Carbazole derivatives have shown significant promise in the development of optoelectronic materials. The incorporation of carbazole and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018). These materials are crucial for advancing technologies in lighting, displays, and energy conversion.

Synthetic Chemistry

In synthetic chemistry, the annulative π-extension (APEX) reactions through C-H bond activation have been explored to access fused aromatic systems from simple aromatic compounds, streamlining the synthesis of functionalized materials like carbazoles. This technique is particularly useful in material science, biomedical research, and the pharmaceutical industry due to carbazole's unique photophysical properties (Dinda, Bhunia, & Jana, 2020).

Medicinal Chemistry

Carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, have been identified as important materials in theranostic applications and as host materials in phosphorescence OLEDs. These compounds demonstrate the broad utility of carbazole derivatives in creating advanced materials for medical imaging and high-efficiency lighting applications (Ledwon, 2019).

Future Directions

The future directions for “1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” could involve further exploration of its biological activities, especially its anticancer properties . Additionally, the development of new synthetic strategies and the study of its other potential modes of action could be areas of interest .

properties

IUPAC Name

1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERMWUKFFEASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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